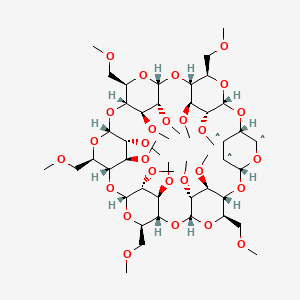

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin

Description

Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is a chemically modified cyclodextrin, a type of cyclic oligosaccharide. Cyclodextrins are known for their ability to form inclusion complexes with various molecules, making them useful in a wide range of applications. The modification of cyclodextrins, such as the methylation in Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin, enhances their solubility and stability, broadening their utility in scientific research and industrial applications .

Properties

CAS No. |

68715-56-0 |

|---|---|

Molecular Formula |

C50H88O27 |

Molecular Weight |

1121.2 g/mol |

IUPAC Name |

(1S,3S,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-33,34,35,36,37,38,39,40,41,42-decamethoxy-5,10,15,20,25-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |

InChI |

InChI=1S/C50H88O27/c1-51-19-25-31-36(56-6)42(62-12)47(69-25)75-33-27(21-53-3)71-49(44(64-14)38(33)58-8)77-35-29(23-55-5)72-50(45(65-15)40(35)60-10)76-34-28(22-54-4)70-48(43(63-13)39(34)59-9)74-32-26(20-52-2)68-46(41(61-11)37(32)57-7)67-24-16-17-30(73-31)66-18-24/h24-50H,16-23H2,1-15H3/t24-,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47+,48+,49+,50+/m0/s1 |

InChI Key |

KYMXAKSTRFKCOI-XJKUUVBXSA-N |

SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7[CH][CH]C(O2)O[CH]7)COC)COC)COC)COC)OC)OC |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@H]7CC[C@@H](O2)OC7)COC)COC)COC)COC)OC)OC |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7CCC(O2)OC7)COC)COC)COC)COC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin typically involves the methylation of alpha-cyclodextrin. This process can be achieved through the reaction of alpha-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure complete methylation at the 2, 3, and 6 positions of the glucose units .

Industrial Production Methods: Industrial production of Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin primarily undergoes host-guest complexation reactions. It can form inclusion complexes with various guest molecules, including organic compounds and ions. This property is utilized in applications such as drug delivery and separation processes .

Common Reagents and Conditions: The formation of inclusion complexes typically involves mixing Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin with the guest molecule in an aqueous or organic solvent. The conditions are usually mild, with room temperature and neutral pH being sufficient for complex formation .

Major Products: The major products of these reactions are the inclusion complexes themselves, where the guest molecule is encapsulated within the cyclodextrin cavity. These complexes can exhibit enhanced solubility, stability, and bioavailability compared to the free guest molecule .

Scientific Research Applications

Mechanism of Action

The primary mechanism by which Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin exerts its effects is through the formation of inclusion complexes. The cyclodextrin molecule has a hydrophobic cavity that can encapsulate hydrophobic guest molecules, while the outer surface is hydrophilic, making the complex soluble in water. This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .

Comparison with Similar Compounds

Alpha-cyclodextrin: The parent compound, which has a lower solubility and stability compared to its methylated derivative.

Beta-cyclodextrin: Another cyclodextrin with a larger cavity, used for encapsulating larger molecules but with lower solubility than Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin.

Gamma-cyclodextrin: The largest natural cyclodextrin, used for very large guest molecules but also has lower solubility and stability.

Uniqueness: Hexakis (2,3,6-tri-O-methyl)-alpha-cyclodextrin is unique due to its enhanced solubility and stability, which make it particularly useful for applications requiring high solubility and stability of the inclusion complexes. Its ability to form stable complexes without precipitation issues, even in the presence of electrolytes, sets it apart from other cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.